(1S,3S,6S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.0~3,7~]nonane-9-carboxylic acid
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Overview
Description
(1S,3S,6S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.0~3,7~]nonane-9-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a combination of azatricyclic and carboxylic acid functional groups, which contribute to its diverse reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,6S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.0~3,7~]nonane-9-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using a Diels-Alder reaction followed by intramolecular cyclization.
Introduction of the Azatricyclic Moiety: The azatricyclic moiety is introduced via a nucleophilic substitution reaction, where an amine group is incorporated into the tricyclic structure.
Oxidation and Carboxylation: The final steps involve the oxidation of specific carbon atoms to introduce the ketone functional group and the carboxylation to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,3S,6S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.0~3,7~]nonane-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group into an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the azatricyclic structure.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form corresponding esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield additional ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1S,3S,6S,7R,9S)-5-oxo-4-azatricyclo[4210~3,7~]nonane-9-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, (1S,3S,6S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.0~3,7~]nonane-9-carboxylic acid is explored for its potential therapeutic applications. Its unique structure and reactivity may lead to the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of (1S,3S,6S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.0~3,7~]nonane-9-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3R,6S,9S)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxylic acid: This compound shares a similar tricyclic structure but differs in the presence of an oxo group instead of an aza group.
(1S,2R,3S,6S,7R,9R)-2-bromo-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxylic acid:
Uniqueness
(1S,3S,6S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.0~3,7~]nonane-9-carboxylic acid is unique due to its azatricyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials, drugs, and biochemical tools.
Properties
IUPAC Name |
(1S,3S,6S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-8-7-4-1-3(2-5(4)10-8)6(7)9(12)13/h3-7H,1-2H2,(H,10,11)(H,12,13)/t3-,4-,5-,6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFLWNDHYMSEIA-RRNSMKEASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C(C2C(=O)O)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@H]3[C@H]1[C@@H]([C@H]2C(=O)O)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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